5-Thiazolecarboxylic acid, 4-methyl-2-[[(3,4,5-trimethoxyphenyl)methyl]amino]-
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Overview
Description
5-Thiazolecarboxylic acid, 4-methyl-2-[[(3,4,5-trimethoxyphenyl)methyl]amino]- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 4-methyl-2-[[(3,4,5-trimethoxyphenyl)methyl]amino]- typically involves the reaction of 4-methylthiazole-5-carboxylic acid with 3,4,5-trimethoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 4-methyl-2-[[(3,4,5-trimethoxyphenyl)methyl]amino]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
5-Thiazolecarboxylic acid, 4-methyl-2-[[(3,4,5-trimethoxyphenyl)methyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 4-methyl-2-[[(3,4,5-trimethoxyphenyl)methyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole-5-carboxylic acid: Another thiazole derivative with similar structural features.
2-Aminothiazole: Known for its broad pharmacological spectrum, including antiviral and anticancer activities.
Uniqueness
5-Thiazolecarboxylic acid, 4-methyl-2-[[(3,4,5-trimethoxyphenyl)methyl]amino]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
CAS No. |
927993-36-0 |
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Molecular Formula |
C15H18N2O5S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-methyl-2-[(3,4,5-trimethoxyphenyl)methylamino]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C15H18N2O5S/c1-8-13(14(18)19)23-15(17-8)16-7-9-5-10(20-2)12(22-4)11(6-9)21-3/h5-6H,7H2,1-4H3,(H,16,17)(H,18,19) |
InChI Key |
KFVSRZJHDGRXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC(=C(C(=C2)OC)OC)OC)C(=O)O |
Origin of Product |
United States |
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